N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide
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Overview
Description
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide is a complex organic compound that features an imidazo[2,1-b]thiazole core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to have anticancer properties , suggesting that they may target cancer cells or associated pathways.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to have anticancer properties , suggesting that they may affect pathways related to cell growth and proliferation.
Result of Action
Biochemical Analysis
Biochemical Properties
Compounds in the same class, such as imidazo[2,1-b][1,3]thiazoles, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially leading to changes in cellular function .
Cellular Effects
Related compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been found to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds have been found to have varying effects at different dosages .
Metabolic Pathways
Related compounds have been found to interact with various enzymes or cofactors .
Transport and Distribution
Related compounds have been found to interact with various transporters or binding proteins .
Subcellular Localization
Related compounds have been found to be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The purity of the obtained compounds is usually controlled by HPLC-MS analysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with a similar imidazo[2,1-b]thiazole core.
Imidazo[2,1-b][1,3]thiazoles: A class of compounds with various biological activities, including anticancer and antiviral properties.
Uniqueness
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide is unique due to its specific structural features, which confer distinct biological activities. Its cyclopentanecarboxamide moiety, in particular, may contribute to its unique pharmacological profile compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-16(13-3-1-2-4-13)18-14-7-5-12(6-8-14)15-11-20-9-10-22-17(20)19-15/h5-8,11,13H,1-4,9-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPXFWFOUDGLDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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